3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol
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Overview
Description
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by a pyrano[4,3-b]pyridine core structure, which is a fused ring system containing both pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol typically involves the bromination of a suitable pyrano[4,3-b]pyridine precursor. One common method involves the reaction of 7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Another brominated heterocyclic compound with a similar structure but different ring system.
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine: A compound with a thieno ring fused to the pyrano[4,3-b]pyridine core.
Uniqueness
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol is unique due to its specific ring structure and the presence of both bromine and hydroxyl functional groups. This combination of features makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZTCPOHSSXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936028-11-3 |
Source
|
Record name | 3-BROMO-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-8-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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